molecular formula C15H25N3 B3114501 {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 201929-90-0

{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No.: B3114501
CAS No.: 201929-90-0
M. Wt: 247.38 g/mol
InChI Key: DWRJZPWHMJKODY-UHFFFAOYSA-N
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Description

{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential ligand for neurological targets. Its structure, which incorporates a 2,6-dimethylphenyl-piperazine moiety linked to a propylamine chain, is characteristic of compounds designed to interact with central nervous system receptors . Piperazine derivatives are widely investigated for their diverse biological activities and have appeared in numerous studies as key pharmacophores . This compound is especially relevant for researchers studying the α2δ subunit of voltage-gated calcium channels (VGCCs), a validated target for neuropathic pain and epilepsy treatments like pregabalin . Ligands that selectively bind to the Cavα2δ-1 subunit are sought after for their potential to provide analgesic effects with a possibly improved safety profile compared to non-selective drugs . The structural features of this compound suggest it could serve as a valuable scaffold for developing novel, selective Cavα2δ-1 ligands, making it a crucial tool for probing channel function and developing new therapeutic agents for pain and neurological disorders. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-5-3-6-14(2)15(13)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRJZPWHMJKODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 2,6-dimethylphenylpiperazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine is widely used in scientific research due to its versatile properties. Some of its applications include:

    Drug Discovery: It is used as a building block in the synthesis of potential therapeutic agents.

    Neurobiology: The compound is studied for its effects on neural pathways and neurotransmitter systems.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound valuable in research related to drug development and neurobiology.

Comparison with Similar Compounds

Ranolazine (N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide)

Structural Differences :

  • Core : Both compounds share a 4-(2,6-dimethylphenyl)piperazine core.
  • Side Chain: Ranolazine has a hydroxypropyl linker with a 2-methoxyphenoxy group and an acetamide terminus, whereas the target compound features a simpler propylamine chain.

Functional Implications :

  • Pharmacological Activity: Ranolazine is a clinically approved antianginal agent that inhibits late sodium currents and fatty acid oxidation . The acetamide and methoxyphenoxy groups likely contribute to its cardiac specificity.
  • Solubility and Bioavailability: The hydroxyl and methoxy groups in Ranolazine enhance hydrophilicity compared to the target compound’s propylamine, which may favor passive diffusion across membranes.

Table 1 : Key Structural and Functional Comparisons

Compound Core Structure Side Chain Features Pharmacological Use
Target Compound 4-(2,6-Dimethylphenyl)piperazine Propylamine Hypothetical CNS/cardiovascular
Ranolazine 4-(2,6-Dimethylphenyl)piperazine Acetamide, hydroxypropyl, methoxyphenoxy Antianginal (cardiac)

Methyl 4-[4-(2,6-Dimethylphenyl)piperazin-1-yl]-3-nitrobenzoate

Structural Differences :

  • Core : Shared 4-(2,6-dimethylphenyl)piperazine.
  • Side Chain : A nitrobenzoate ester replaces the propylamine chain.

Functional Implications :

  • Metabolic Stability : The ester group may confer susceptibility to hydrolysis, unlike the stable primary amine in the target compound.

[(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine

Structural Differences :

  • Core : Piperidine (6-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens).
  • Substituents : Difluorophenylmethyl group vs. 2,6-dimethylphenyl.

Functional Implications :

  • Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9 for secondary amine), affecting protonation and ion-channel interactions.

3-(4-Methylpiperazin-1-yl)propylamine

Structural Differences :

  • Core : 4-Methylpiperazine vs. 4-(2,6-dimethylphenyl)piperazine.
  • Side Chain : Shared propylamine chain.

Functional Implications :

  • Receptor Specificity : The methyl group on piperazine reduces steric hindrance compared to the dimethylphenyl group, possibly favoring interactions with less bulky receptors (e.g., histamine receptors).

Research Findings and Hypotheses

  • Target Compound Advantages :
    • The 2,6-dimethylphenyl group may improve metabolic stability by blocking cytochrome P450 oxidation sites .
    • The propylamine chain could enhance solubility in acidic environments (e.g., gastric fluid) due to protonation.
  • Limitations: Lack of polar functional groups (e.g., hydroxyl or methoxy) may reduce aqueous solubility compared to Ranolazine. Structural complexity could pose synthetic challenges.

Biological Activity

The compound {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine derivatives are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

Piperazine derivatives often exhibit their biological activity through interactions with various receptors and enzymes. The structure of this compound suggests potential interactions with serotonin receptors and dopamine receptors, which are critical in neuropharmacology.

Key Structural Features:

  • Piperazine Ring : Central to the compound's activity due to its ability to form hydrogen bonds and interact with receptor sites.
  • 2,6-Dimethylphenyl Group : This moiety may enhance lipophilicity and receptor binding affinity.
  • Propyl Linker : Provides flexibility and spatial orientation necessary for effective receptor interaction.

Biological Activities

Recent studies have highlighted several biological activities associated with piperazine derivatives, including:

  • Antimicrobial Activity : Piperazine compounds have shown promising results against various pathogens. For instance, modifications in the piperazine structure can lead to enhanced antibacterial and antifungal properties .
  • Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on dopamine and serotonin receptors. Research indicates that these derivatives can act as selective agonists or antagonists influencing mood and behavior .
  • Anticancer Potential : Some studies suggest that piperazine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a piperazine derivative in animal models. The compound demonstrated significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties. This effect was attributed to enhanced serotonergic activity .

Case Study 2: Anticancer Properties

In vitro studies have shown that certain piperazine derivatives can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases . A specific derivative was noted to have an IC50 value in the low micromolar range against breast cancer cells.

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Antimicrobial4-(2,6-Dimethylphenyl)piperazineDisruption of bacterial cell wall synthesis
NeuropharmacologicalD3 receptor agonistsModulation of dopaminergic signaling
AnticancerPiperazine derivativesInduction of apoptosis via caspase activation

Q & A

Basic: What synthetic strategies are effective for preparing {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine, and how can reaction conditions be optimized?

Answer:
Common routes involve alkylation of 2,6-dimethylphenyl-substituted piperazine with 3-chloropropylamine or similar electrophiles. For example, coupling reactions in ethanol (EtOH) or dimethyl sulfoxide (DMSO) at 80–140°C with triethylamine (TEA) as a base (see ). Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity for sterically hindered intermediates .
  • Catalysts : Copper(I) bromide improves regioselectivity in nucleophilic substitutions .
  • Monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) track reaction progress. For instance, MS (ESI+) confirmed intermediates with m/z 198 [M+H]+ in piperazine-cyclohexylamine syntheses .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR : Key proton environments include aromatic methyl groups (δ 2.2–2.4 ppm) and piperazine N–CH2– protons (δ 2.8–3.1 ppm). reports similar compounds with distinct splitting patterns (e.g., J = 13.5 Hz for piperazine protons) .
  • MS (ESI+) : Molecular ion peaks (e.g., m/z 452 [M+H]+ in ) validate molecular weight .
  • IR Spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and aromatic C–H bends confirm functional groups .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-technique validation : Combine NMR, MS, and IR to cross-check assignments. For example, used DFT-calculated IR spectra to resolve ambiguities in experimental data .
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts and vibrational modes. A study in matched computed NMR spectra with experimental data for a related piperazine-acetamide derivative .
  • Crystallography : Single-crystal X-ray diffraction (if applicable) provides definitive bond-length and angle data .

Advanced: What methodologies guide structure-activity relationship (SAR) studies of piperazine-propylamine derivatives?

Answer:

  • Linker modifications : Vary propylamine chain length and substituents (e.g., cyclopropylmethyl in ) to assess steric/electronic effects. Bis-acridine analogs in showed that linker length critically impacts prion inhibition (IC₅₀ = 25–40 nM) .
  • Biological assays : Use in vitro models (e.g., scrapie-infected neuroblastoma cells) to quantify target engagement. employed dose-response curves to correlate structural changes with activity .
  • Molecular docking : Predict binding modes to receptors (e.g., PrPSc in prion diseases). combined docking with MD simulations to analyze ligand-receptor stability .

Advanced: How do solvent polarity and temperature influence the stability of this compound?

Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity (RH) for 1–3 months. Analyze degradation products via HPLC-MS, as in ’s Ranolazine stability protocols .
  • Solvent effects : Hydroxylic solvents (e.g., EtOH) may promote hydrolysis, while DMSO reduces degradation rates .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles. identified impurities in related compounds under high-temperature conditions .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Purification techniques : Use preparative TLC () or column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) .
  • Impurity profiling : Reference standards (e.g., Ranolazine impurities in ) help identify and quantify byproducts like dealkylated amines or oxidized intermediates .
  • Process optimization : Lower reaction temperatures (e.g., 35°C vs. 140°C) reduce side reactions, as seen in cyclopropylmethyl-piperazine syntheses .

Basic: How are stereochemical outcomes controlled in piperazine-propylamine derivatives?

Answer:

  • Chiral precursors : Use enantiopure starting materials (e.g., (1R,4R)-cyclohexan-1-amine in ) to enforce desired configurations .
  • Stereoselective catalysts : Palladium or copper catalysts promote asymmetric alkylation. achieved regioselective coupling using cesium carbonate as a base .
  • Chromatographic resolution : Chiral HPLC separates diastereomers, as applied in for triazine derivatives .

Advanced: How can computational models predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and cytochrome P450 interactions. ’s DFT studies correlated electronic properties with bioavailability .
  • Molecular dynamics (MD) : Simulate membrane permeability and protein binding. A study in used 50-ns MD trajectories to validate ligand-receptor stability .
  • QSAR modeling : Quantitative structure-activity relationships link structural descriptors (e.g., polar surface area) to in vivo clearance rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine
Reactant of Route 2
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{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine

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